Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester
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Overview
Description
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is a chemical compound with the molecular formula C22H21NO4. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenylmethyl group and a 2-(3-phenoxyphenoxy)ethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester typically involves the reaction of phenylmethyl carbamate with 2-(3-phenoxyphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced purification techniques is also common to remove any impurities and achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, usually employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: These compounds share a similar phenoxy group and are known for their diverse biological activities.
Carbamate esters: These compounds have a similar carbamate functional group and are used in various chemical and biological applications.
Uniqueness
Carbamic acid, (phenylmethyl)-, 2-(3-phenoxyphenoxy)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
878997-54-7 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(3-phenoxyphenoxy)ethyl N-benzylcarbamate |
InChI |
InChI=1S/C22H21NO4/c24-22(23-17-18-8-3-1-4-9-18)26-15-14-25-20-12-7-13-21(16-20)27-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,23,24) |
InChI Key |
QRNNKVHFEBDJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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